1H-1-Ethyl Candesartan Cilexetil is a chemical compound recognized primarily as an impurity in the bulk synthesis of Candesartan Cilexetil, a medication used to treat high blood pressure. This compound acts as a selective angiotensin II type 1 receptor antagonist, contributing to the pharmacological effects associated with the regulation of blood pressure and sodium homeostasis. Its structural formula is derived from the parent compound, with specific modifications that influence its biological activity and stability in pharmaceutical formulations .
The primary source of 1H-1-Ethyl Candesartan Cilexetil is through the synthesis processes involved in producing Candesartan Cilexetil. This impurity can arise during various stages of synthesis, particularly when specific reaction conditions are employed, leading to the formation of ethylated derivatives . The compound has been characterized in several studies focusing on impurities related to Candesartan Cilexetil, utilizing advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry for its identification .
1H-1-Ethyl Candesartan Cilexetil is classified as a pharmaceutical impurity and a derivative of an angiotensin II receptor antagonist. Its classification underlines its significance in pharmaceutical quality control and research applications, particularly in evaluating the purity of drug formulations containing Candesartan Cilexetil .
The synthesis of 1H-1-Ethyl Candesartan Cilexetil typically involves several key steps:
These methods can be optimized for industrial production through one-pot synthesis techniques, which streamline the process by reducing the number of purification steps required and lowering production costs .
The industrial synthesis often employs catalysts and specific solvents under controlled temperatures to enhance yield and minimize unwanted side reactions. For instance, palladium on carbon may be used in hydrogenation steps to facilitate reactions under mild conditions .
The molecular structure of 1H-1-Ethyl Candesartan Cilexetil includes a complex arrangement featuring a benzimidazole core, an ethyl group, and a biphenyl moiety. Its structural formula can be represented as follows:
This structure is essential for its interaction with the angiotensin II type 1 receptor.
The compound's molecular weight is approximately 396.45 g/mol, and it possesses specific stereochemical configurations that influence its pharmacological properties .
1H-1-Ethyl Candesartan Cilexetil participates in various chemical reactions:
These reactions are crucial for understanding how impurities may form during the synthesis of pharmaceutical compounds.
Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Catalysts may also be employed to facilitate specific transformations efficiently.
The mechanism by which 1H-1-Ethyl Candesartan Cilexetil exerts its effects primarily involves blocking the angiotensin II type 1 receptor (AT1). This action inhibits the binding of angiotensin II, leading to vasodilation and decreased blood pressure.
The compound acts on biochemical pathways related to the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in cardiovascular health. By inhibiting AT1 receptors located in various tissues such as kidneys and vascular smooth muscle cells, it effectively reduces blood pressure levels .
Relevant data indicate that maintaining proper storage conditions is crucial for preserving its efficacy as a pharmaceutical ingredient .
1H-1-Ethyl Candesartan Cilexetil has several significant applications in scientific research:
These applications highlight its importance not only as an impurity but also as a functional compound within various research domains.
1H-1-Ethyl Candesartan (systematic name: 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate) is a specialized chemical entity within the candesartan family, primarily recognized as Candesartan Cilexetil EP Impurity E in pharmacopeial standards [6] [8]. This compound shares structural homology with the blockbuster antihypertensive drug candesartan cilexetil but features a distinct ethyl substitution on the tetrazole ring. Its significance stems from its dual identity: as a process-related impurity arising during candesartan cilexetil synthesis and as a tool for probing structure-activity relationships in angiotensin II receptor antagonist research [1] [4]. Unlike therapeutically active candesartan, this analog is not clinically used but serves as a critical reference standard in pharmaceutical quality control and analytical methodology development [6] [8].
Structurally, 1H-1-Ethyl Candesartan is classified as a benzimidazole derivative with a biphenyl-tetrazole backbone, mirroring the core scaffold of angiotensin II receptor blockers (ARBs). Its molecular formula is C₃₅H₃₈N₆O₆ (molecular weight: 638.71 g/mol), differing from candesartan cilexetil (C₃₃H₃₄N₆O₆, MW 610.67 g/mol) by an ethyl group (–CH₂CH₃) replacing the hydrogen at the N-1 position of the tetrazole ring [4] [6] [8]. This modification arises during synthesis when ethylating agents participate in tetrazole protection, leading to regiochemical variation [1] [7].
Functionally, it acts as a potent and selective angiotensin II type 1 (AT₁) receptor antagonist, binding competitively to inhibit angiotensin II-induced vasoconstriction and aldosterone release. The AT₁ receptor, a G-protein-coupled receptor (GPCR) with seven transmembrane domains, mediates classical renin-angiotensin system (RAS) effects on blood pressure and fluid homeostasis. The ethyl modification alters the compound’s steric and electronic interactions with key receptor residues (e.g., Lys199, Gln257), impacting binding kinetics and residence time compared to candesartan [4] [5]. Despite this, studies confirm its retention of AT₁ affinity, underscoring the tetrazole ring’s role in anchoring to the receptor via zinc coordination [4] [6].
Table 1: Structural Comparison of 1H-1-Ethyl Candesartan and Candesartan Cilexetil
Property | 1H-1-Ethyl Candesartan | Candesartan Cilexetil |
---|---|---|
Molecular Formula | C₃₅H₃₈N₆O₆ | C₃₃H₃₄N₆O₆ |
Molecular Weight | 638.71 g/mol | 610.67 g/mol |
CAS Number | 914613-35-7 | 145040-37-5 |
Tetrazole Substitution | N1-Ethyl | Unsubstituted (prototropic) |
Primary Role | Synthesis Impurity (EP Impurity E) | Active Pharmaceutical Ingredient |
1H-1-Ethyl Candesartan is a well-characterized process-related impurity generated during the industrial synthesis of candesartan cilexetil. Its formation occurs primarily during the esterification and tetrazole protection steps, where ethylating reagents (e.g., triethyl orthoformate) react with the tetrazole moiety, leading to N1-alkylation instead of the desired N2-alkylation [1] [7]. This regioselectivity challenge is inherent to tetrazole chemistry due to the near-identical reactivity of the ring’s two nitrogen atoms [4] [8]. Regulatory guidelines (e.g., European Pharmacopoeia) mandate strict control of this impurity, typically limiting its presence to ≤0.15% in the final drug substance to ensure efficacy and safety [6] [8].
Analytically, this impurity is monitored using reversed-phase HPLC or UHPLC-UV/MS methods, often employing phenyl-based columns for optimal separation. Key chromatographic parameters include:
Table 2: Characterization and Control of 1H-1-Ethyl Candesartan as an Impurity
Aspect | Details |
---|---|
Origin in Synthesis | N1-Ethylation during tetrazole protection with ethylating agents. |
Regulatory Designation | Candesartan Cilexetil EP Impurity E (Ph. Eur.) / USP Impurity F. |
Typical Specification | ≤0.15% in drug substance (ICH Q3A guidelines). |
Analytical Methods | HPLC (Ph. Eur. method): C18 column, gradient elution (acetonitrile/phosphate buffer). |
Physicochemical Properties | White crystalline solid; m.p. 90–93°C; soluble in DMSO (30 mg/mL). |
The discovery of 1H-1-Ethyl Candesartan is intertwined with the development of candesartan cilexetil, which originated from Takeda Pharmaceuticals’ research in Japan in the early 1980s. Candesartan (then designated TCV-116) was patented in 1990 as a "cascading prodrug" designed to overcome the poor bioavailability of early ARBs like losartan [7]. During process optimization, synthetic chemists identified several byproducts, including the N1-ethyl variant, which arose from side reactions during tetrazole ring alkylation [1] [7].
This impurity gained prominence in the 2000s when regulatory agencies emphasized impurity profiling under ICH Q3A guidelines. Pharmacopeial monographs (e.g., European Pharmacopoeia 10.0) subsequently included it as a specified impurity, driving the development of certified reference materials (CRMs) for quality testing [6] [8]. Research into its biological activity revealed that despite being an undesired byproduct, it retained significant AT₁ receptor affinity, providing insights into SAR flexibility:
Thus, 1H-1-Ethyl Candesartan exemplifies how impurity characterization can contribute to medicinal chemistry, revealing structural tolerances in drug-receptor interactions while ensuring manufacturing control.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: